4-(2-Bromophenethyl)morpholine

Medicinal Chemistry Physical Chemistry Lead Optimization

Researchers requiring regioselective functionalization of morpholine scaffolds often face limited access to pure ortho-substituted intermediates. 4-(2-Bromophenethyl)morpholine (CAS 736991-23-4) directly addresses this need with its unique ortho-bromo substitution pattern. - Enables directed ortho-metalation (DoM) for creating ortho-disubstituted derivatives, a route unavailable to meta/para isomers. - Optimal cLogP of 3.26 and low molecular weight (270.17) make it a favorable candidate for CNS drug discovery programs. - Consistent ≥95% purity ensures reliable performance in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 736991-23-4
Cat. No. B1375640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenethyl)morpholine
CAS736991-23-4
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=CC=CC=C2Br
InChIInChI=1S/C12H16BrNO/c13-12-4-2-1-3-11(12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2
InChIKeySSEDFPYNVMHMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenethyl)morpholine (CAS 736991-23-4): A Positional Isomer for Targeted Synthesis and Receptor Screening


4-(2-Bromophenethyl)morpholine (CAS 736991-23-4) is a morpholine derivative featuring a 2-bromophenethyl substituent on the morpholine nitrogen. With a molecular formula of C12H16BrNO and a molecular weight of 270.17 g/mol, this compound serves as a key intermediate in medicinal chemistry and chemical biology research . Its ortho-bromo substitution distinguishes it from its meta- and para- substituted regioisomers, creating a unique steric and electronic profile that directly influences its reactivity in cross-coupling reactions and its interaction with biological targets .

The Critical Role of Ortho-Bromo Substitution in 4-(2-Bromophenethyl)morpholine (CAS 736991-23-4) vs. Other Positional Isomers


The position of the bromine atom on the phenyl ring is a critical determinant of a molecule's properties, and substituting a positional isomer for 4-(2-Bromophenethyl)morpholine (CAS 736991-23-4) is not a scientifically sound practice. The ortho-substitution pattern creates a unique steric environment around the reactive bromine atom, which can significantly alter its reactivity in key transformations like Buchwald-Hartwig aminations or Suzuki-Miyaura couplings . This electronic and steric profile can also lead to differential biological activity; for example, related morpholine-based agonists for the Alpha-2C adrenergic receptor show varying potency based on substitution patterns, underscoring that even minor structural changes can have a profound impact on target engagement and selectivity [1].

Quantitative Differentiation Guide for Procuring 4-(2-Bromophenethyl)morpholine (CAS 736991-23-4)


Physicochemical Differentiation: Ortho vs. Para Isomers of Bromophenethyl Morpholine

Direct comparison of the ortho-bromo (target) and para-bromo (analog) isomers reveals significant differences in their predicted physicochemical properties. The target compound, 4-(2-Bromophenethyl)morpholine, exhibits a notably higher predicted boiling point and a distinct cLogP value compared to its 4-substituted analog. These differences in boiling point (404.4°C vs. 336.4°C) and enthalpy of vaporization (69.2 kJ/mol vs. 58.0 kJ/mol) are not trivial; they reflect fundamental differences in intermolecular forces arising from the position of the bromine atom, which can impact purification methods, formulation strategies, and storage conditions .

Medicinal Chemistry Physical Chemistry Lead Optimization

Lipophilicity Contrast: Impact of Ortho-Substitution on cLogP and Predicted Permeability

The ortho-bromine in 4-(2-Bromophenethyl)morpholine leads to a calculated cLogP value of 3.26, which is a critical descriptor for predicting membrane permeability and oral bioavailability [1]. This value places the compound in a more optimal lipophilicity range for central nervous system (CNS) drug discovery (often targeting cLogP 2-4) compared to a related morpholine derivative with a cLogP of 4.1554 [2]. The difference of nearly one log unit translates to an approximately 10-fold difference in its predicted octanol-water partition coefficient, which is a significant driver of ADME properties.

Drug Design ADME Properties Chemoinformatics

Positional Isomerism and Synthetic Utility: Ortho-Directed Metalation Potential

The ortho-bromo substituent in 4-(2-Bromophenethyl)morpholine is unique among its isomers for its ability to participate in directed ortho-metalation (DoM) chemistry. Unlike the meta- or para- analogs, the nitrogen atom of the morpholine ring, once the side chain is properly oriented, can potentially coordinate with organolithium bases to direct deprotonation to the position adjacent to the bromine. This regioselective functionalization is not possible with the 3- or 4-bromo isomers and provides a strategic advantage in constructing more complex molecular architectures [1]. While a direct quantitative yield comparison for a specific transformation is not available, this well-established principle of organic chemistry dictates that the ortho-isomer offers a distinct and valuable synthetic pathway.

Organic Synthesis Cross-Coupling Regioselectivity

Defined Applications for 4-(2-Bromophenethyl)morpholine (CAS 736991-23-4) Driven by Its Structural Attributes


Lead Optimization in CNS Drug Discovery Programs

Its calculated cLogP of 3.26 positions 4-(2-Bromophenethyl)morpholine within a favorable range for CNS drug candidates [1]. Medicinal chemists can prioritize this ortho-bromo isomer over more lipophilic analogs to improve the odds of achieving favorable brain penetration and oral bioavailability in the early stages of lead optimization.

Synthesis of Diversified Compound Libraries via Ortho-Lithiation

The unique ortho-substitution pattern allows for regioselective functionalization via directed ortho-metalation (DoM), a synthetic route unavailable to its meta- and para-isomers [2]. Researchers can exploit this to create ortho-disubstituted derivatives for exploring new chemical space and improving structure-activity relationships.

Building Block for Alpha-2C Adrenergic Receptor Agonists

Based on patent literature describing related phenylmorpholines as α2C adrenergic receptor agonists, this specific ortho-bromo variant serves as a key intermediate for developing tool compounds or therapeutic candidates targeting conditions like nasal congestion and allergic rhinitis [3].

Process Chemistry Development with Differentiated Physical Properties

The significantly higher predicted boiling point (404.4°C) compared to its para-isomer (336.4°C) dictates different purification and handling procedures . This information is crucial for process chemists scaling up reactions and for procurement teams ensuring they acquire the correct positional isomer for a validated synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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